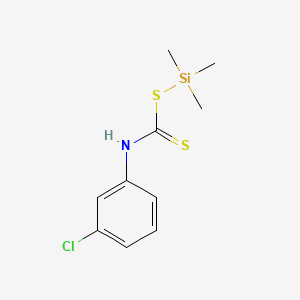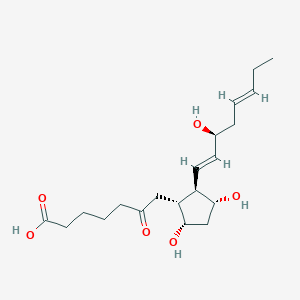
6-Oxo-9alpha,11alpha,15S-trihydroxy-prosta-13E,17Z-dien-1-oic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Oxo-9alpha,11alpha,15S-trihydroxy-prosta-13E,17Z-dien-1-oic acid is a complex organic compound with the molecular formula C20H32O6 and a molecular weight of 368.46 g/mol . This compound is a derivative of prostaglandins, which are lipid compounds that have diverse hormone-like effects in animals. Prostaglandins are involved in various physiological functions, including inflammation, blood flow, and the formation of blood clots.
Métodos De Preparación
The synthesis of 6-Oxo-9alpha,11alpha,15S-trihydroxy-prosta-13E,17Z-dien-1-oic acid involves multiple steps, typically starting from simpler prostaglandin precursors. The synthetic route often includes oxidation and hydroxylation reactions to introduce the necessary functional groups. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Análisis De Reacciones Químicas
6-Oxo-9alpha,11alpha,15S-trihydroxy-prosta-13E,17Z-dien-1-oic acid undergoes various chemical reactions, including:
Oxidation: This reaction can further oxidize the hydroxyl groups to ketones or carboxylic acids.
Reduction: The compound can be reduced to form different hydroxyl derivatives.
Substitution: Functional groups can be substituted to modify the compound’s properties. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Aplicaciones Científicas De Investigación
6-Oxo-9alpha,11alpha,15S-trihydroxy-prosta-13E,17Z-dien-1-oic acid has several applications in scientific research:
Chemistry: It is used as a reference compound in the study of prostaglandin analogs.
Biology: The compound is studied for its role in cellular signaling and inflammation.
Medicine: Research focuses on its potential therapeutic effects in treating inflammatory diseases and other conditions.
Mecanismo De Acción
The mechanism of action of 6-Oxo-9alpha,11alpha,15S-trihydroxy-prosta-13E,17Z-dien-1-oic acid involves its interaction with specific receptors on cell surfaces. These interactions trigger signaling pathways that lead to various physiological responses, such as inflammation or vasodilation. The compound’s molecular targets include prostaglandin receptors, which are G-protein-coupled receptors involved in mediating its effects .
Comparación Con Compuestos Similares
6-Oxo-9alpha,11alpha,15S-trihydroxy-prosta-13E,17Z-dien-1-oic acid is unique due to its specific functional groups and structure. Similar compounds include:
Prostaglandin F2alpha: Another prostaglandin derivative with similar physiological effects.
Prostaglandin E2: Known for its role in inflammation and fever.
Propiedades
Fórmula molecular |
C20H32O6 |
|---|---|
Peso molecular |
368.5 g/mol |
Nombre IUPAC |
7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E,3S,5E)-3-hydroxyocta-1,5-dienyl]cyclopentyl]-6-oxoheptanoic acid |
InChI |
InChI=1S/C20H32O6/c1-2-3-4-7-14(21)10-11-16-17(19(24)13-18(16)23)12-15(22)8-5-6-9-20(25)26/h3-4,10-11,14,16-19,21,23-24H,2,5-9,12-13H2,1H3,(H,25,26)/b4-3+,11-10+/t14-,16+,17+,18+,19-/m0/s1 |
Clave InChI |
HFKNJQYMAGMXTR-LQKMLEOGSA-N |
SMILES isomérico |
CC/C=C/C[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1CC(=O)CCCCC(=O)O)O)O)O |
SMILES canónico |
CCC=CCC(C=CC1C(CC(C1CC(=O)CCCCC(=O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


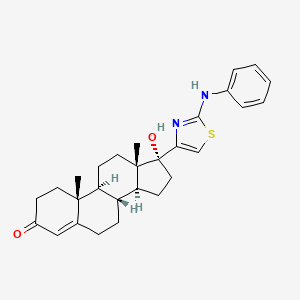
![2-[(4-Methylphenyl)methyl-nitroso-amino]acetic acid](/img/structure/B13792021.png)
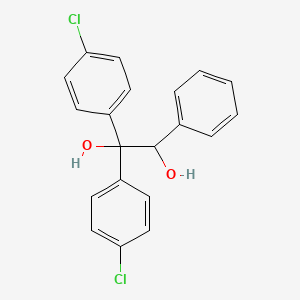


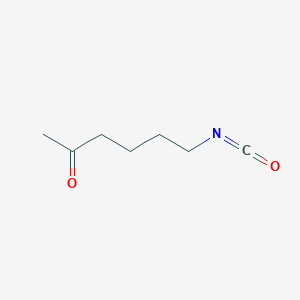
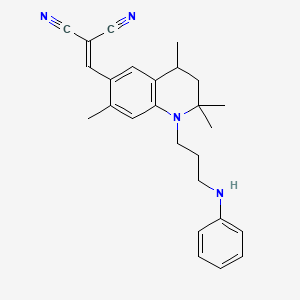

![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(6-ethoxy-2-benzothiazolyl)-](/img/structure/B13792064.png)
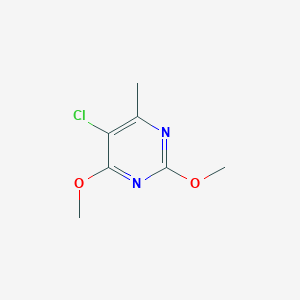
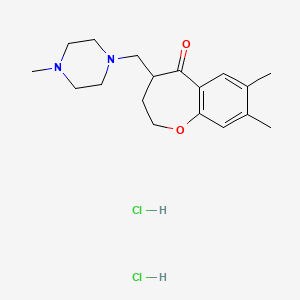
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-[4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl]propanoic acid](/img/structure/B13792089.png)

